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Colesevelam Methoxyquat Impurity

Cat. No.: B601642
CAS No.: 863031-14-5
M. Wt: 301.21
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Description

Significance of Impurity Research in Pharmaceutical Science

The study and control of impurities are paramount in pharmaceutical science to guarantee the quality, safety, and efficacy of drug products. moravek.comresearchgate.net The presence of impurities, even in minute quantities, can potentially impact the stability of the drug, leading to a decrease in its shelf-life, or may cause adverse toxic effects. gmpinsiders.comadventchembio.com Impurity profiling—the identification, quantification, and characterization of impurities—is a crucial process throughout drug development and manufacturing. researchgate.netnih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that necessitate the monitoring and control of impurities to ensure patient safety. globalresearchonline.netresearchgate.net The impurity profile of a drug substance can be influenced by numerous factors, including the manufacturing process, quality of raw materials, and storage conditions. globalresearchonline.net

Classification of Pharmaceutical Impurities

The International Council for Harmonisation (ICH) categorizes pharmaceutical impurities into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comveeprho.comchemass.si This classification helps in setting appropriate limits and control strategies for each type.

Impurity Classification Description Common Examples Primary Sources
Organic Impurities These are process-related and drug-related substances that can arise during manufacturing or storage. moravek.com They are often structurally similar to the drug substance.Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.comveeprho.comSynthesis, purification, and storage of the drug substance. gmpinsiders.commoravek.com
Inorganic Impurities These are substances that are not organic in nature and are typically derived from the manufacturing process. moravek.comsimsonpharma.comReagents, ligands, heavy metals, inorganic salts, filter aids, and catalysts. moravek.comgmpinsiders.comveeprho.comManufacturing equipment, catalysts, raw materials, and environmental contamination. simsonpharma.com
Residual Solvents These are organic volatile chemicals used or produced in the manufacture of drug substances or excipients. ich.orgich.org They are not completely removed by practical manufacturing techniques.Class 1 (to be avoided, e.g., Benzene), Class 2 (to be limited, e.g., Acetonitrile), Class 3 (low toxic potential, e.g., Acetone). veeprho.comich.orgSynthesis and purification processes. filab.fr

Organic impurities can originate from various stages of the synthetic process or during the storage of the active pharmaceutical ingredient (API). veeprho.commoravek.com They can include starting materials, by-products of side reactions, intermediates that were not fully consumed, and degradation products that form over time. moravek.com Because the number and structural variety of potential organic impurities are almost limitless and highly dependent on the specific synthetic route, their identification and control are a significant focus of pharmaceutical quality control. veeprho.com

Inorganic impurities are often introduced during the manufacturing process and can include reagents, catalysts (like heavy metals), and inorganic salts. moravek.comsimsonpharma.com Other sources include filter aids and materials that may leach from equipment. simsonpharma.com These impurities are typically known and can be quantified using pharmacopeial standards. gmpinsiders.com The ICH Q3D guideline specifically addresses the control of elemental impurities. simsonpharma.com

Residual solvents are volatile organic chemicals that persist from the manufacturing process. moravek.comich.org Since these solvents offer no therapeutic benefit, their levels must be reduced as much as possible. ich.orgich.org The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity risk. moravek.comgmpinsiders.com Class 1 solvents are carcinogenic and should be avoided, Class 2 solvents have some toxicity and their use should be limited, while Class 3 solvents have low toxic potential. moravek.comich.org

Contextualization of Colesevelam Methoxyquat Impurity within Pharmaceutical Quality Attributes

Colesevelam is a complex, non-absorbed, polymeric drug. google.com Its synthesis involves cross-linking polyallylamine hydrochloride with epichlorohydrin, followed by alkylation with two different agents, one of which is (6-bromohexyl)-trimethylammonium bromide. google.comfda.gov Given its polymeric nature and multi-step synthesis, the control of process-related impurities is essential to ensure the quality and consistency of the final product.

This compound is identified as a potential organic impurity related to the Colesevelam manufacturing process. pharmaffiliates.comsagchem.comsimsonpharma.com Its chemical name, 1-Hexanaminium, 6-methoxy-N,N,N-trimethyl-, iodide (or bromide/chloride salt), suggests it is a quaternary ammonium (B1175870) compound ("quat") containing a methoxy (B1213986) group. sagchem.compharmaffiliates.comanaxlab.com This structure indicates it is likely a process-related impurity, possibly arising from the alkylation steps of the synthesis. As an organic impurity, it falls under the purview of ICH Q3A/Q3B guidelines, which mandate its identification, reporting, and qualification if present above specified thresholds.

Identifier Data
Compound Name This compound
Synonym 6-Methoxy-N,N,N-trimethylhexan-1-aminium anaxlab.com
CAS Number 863031-14-5 (for the iodide salt) pharmaffiliates.comsagchem.compharmaffiliates.com
Molecular Formula C10H24INO (for the iodide salt) pharmaffiliates.compharmaffiliates.com
Molecular Weight 301.21 g/mol (for the iodide salt) pharmaffiliates.compharmaffiliates.com
Classification Organic Impurity

Properties

CAS No.

863031-14-5

Molecular Formula

C10H24NOI

Molecular Weight

301.21

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Advanced Analytical Methodologies for Colesevelam Methoxyquat Impurity

Chromatographic Techniques for Separation and Quantification

The accurate separation and quantification of the Colesevelam Methoxyquat Impurity in pharmaceutical substances require sophisticated analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in achieving the necessary selectivity, sensitivity, and precision to meet stringent regulatory standards. These methods allow for the resolution of the target impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of impurities in drug substances and products. Current time information in Birmingham, GB. Its application is crucial for ensuring the quality and safety of Colesevelam by monitoring process-related impurities like the Methoxyquat Impurity. Due to the ionic and non-chromophoric nature of this impurity, specific HPLC modes and detection techniques are required for effective analysis.

Reversed-Phase Liquid Chromatography (RP-LC) is a widely used HPLC mode for the separation of pharmaceutical impurities. In this technique, a nonpolar stationary phase is paired with a polar mobile phase. For compounds like the this compound, which is a quaternary amine, standard RP-LC may provide limited retention due to its high polarity and permanent positive charge. However, RP-LC forms the basis for more advanced techniques like ion-pair chromatography that enhance the retention and separation of such ionic species. The stationary phase in these methods is typically a C-18 bonded silica (B1680970), which provides a hydrophobic surface for interaction.

Ion-Pair Chromatography (IPC) is a modification of RP-LC that is highly effective for separating charged analytes like the this compound on a reversed-phase column. This technique involves the addition of an ion-pairing agent to the mobile phase. The agent is typically a large organic molecule with an ionic group that is opposite in charge to the analyte and a hydrophobic alkyl chain.

For the positively charged Methoxyquat quaternary amine, an anionic ion-pairing agent such as trifluoroacetic acid (TFA) is used. The TFA anion forms a neutral ion-pair with the positively charged impurity. This complex has increased hydrophobicity, allowing it to be retained and separated on a C-18 column. A study on related alkyl amine impurities in Colesevelam Hydrochloride utilized TFA as a suitable ion-pairing agent to achieve retention and separation, demonstrating the efficacy of this approach.

Mobile-Phase Ion-Chromatography (MPIC) is a specialized technique that combines the principles of ion-pair chromatography with suppressed conductivity detection. thermofisher.com It is particularly advantageous for analyzing ions that are not amenable to traditional ion-exchange chromatography, such as hydrophobic quaternary ammonium (B1175870) ions. thermofisher.com In MPIC, an ion-pairing agent is included in the mobile phase to facilitate the retention of the analyte on a hydrophobic reversed-phase column. elementlabsolutions.comavantorsciences.comthermofisher.com

A key feature of MPIC is the use of a suppressor after the analytical column. The suppressor reduces the background conductivity of the eluent while enhancing the signal from the analyte, leading to highly sensitive and selective detection. thermofisher.com This technique is well-suited for the Methoxyquat Impurity, as it provides a robust method for separation and detection without reliance on a UV chromophore. thermofisher.com Specialized columns, such as the Thermo Scientific™ IonPac™ NS2, are designed specifically for MPIC applications involving hydrophobic amines. elementlabsolutions.comavantorsciences.comthermofisher.com

Developing a robust analytical method for the this compound presents specific challenges. A primary issue is the compound's lack of a significant UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult and insensitive. Consequently, mass spectrometry (MS) is often the detector of choice, providing the necessary sensitivity and selectivity for trace-level quantification.

Optimization of chromatographic conditions is critical. An example of method development for related Colesevelam impurities involved initial trials with an ammonium acetate (B1210297) buffer, which resulted in poor peak shape and low signal intensity. The method was subsequently optimized by using trifluoroacetic acid as an ion-pairing agent, which significantly improved analyte retention and peak shape. Further optimization involves adjusting the mobile phase gradient, flow rate, and column temperature to ensure adequate resolution between all related impurities. A validated method for similar impurities achieved a chromatographic resolution greater than 2 for all components.

Table 1: HPLC-MS Method Parameters and Validation Data for Related Colesevelam Impurities

ParameterCondition / Value
Chromatography System LC-MS (Agilent 1200 series HPLC, Finnigan-Thermo LCQ Advantage Max)
Column Nucleosil C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Aqueous Trifluoroacetic Acid (1.0 mL/L), Acetonitrile (B52724), Methanol
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Mode Gradient
Column Temperature 25°C
Detector Mass Spectrometer (ESI Positive, SIM mode)
Correlation Coefficient (r) > 0.998
Limit of Detection (LOD) Capable of detecting 0.02% with respect to 3000 ppm sample concentration
Accuracy (% Recovery) 89.89% - 108.86%

The choice of column chemistry is paramount for achieving the desired separation.

C-18 (Octadecylsilane): C-18 columns are the most common type used in reversed-phase HPLC. The stationary phase consists of silica particles bonded with C18 alkyl chains, creating a nonpolar surface. This chemistry is ideal for RP-LC and ion-pair chromatography of the Methoxyquat Impurity, where the hydrophobic interaction between the ion-pair complex and the C-18 stationary phase governs retention and separation.

IonPac NS2: The IonPac NS2 is a specialized silica-based, polar-embedded C18 reversed-phase column designed for Mobile-Phase Ion Chromatography (MPIC). elementlabsolutions.comavantorsciences.comthermofisher.com It is optimized for the separation of hydrophobic amines and acids using ion-pairing eluents like TFA or heptafluorobutyric acid (HFBA). elementlabsolutions.comthermofisher.com This column chemistry provides the necessary performance, resolution, and reliability for analyzing challenging compounds like the this compound, especially when coupled with suppressed conductivity detection. elementlabsolutions.comavantorsciences.comelementlabsolutions.com

Method Development and Optimization Strategies
Mobile Phase Composition and Gradient Elution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile impurities like the this compound. The selection of an appropriate mobile phase is critical for achieving adequate retention and separation of such a polar, ionic compound on a reversed-phase column.

Given that quaternary amines lack significant UV chromophores and are permanently charged, ion-pairing chromatography or the use of acidic mobile phases is often employed. An effective approach for related amine impurities in Colesevelam has been the use of a gradient mobile phase system. This typically involves an aqueous component containing an acid, such as trifluoroacetic acid (TFA), which serves as an ion-pairing agent to improve retention and peak shape on a C18 stationary phase. The organic component is usually acetonitrile or methanol, or a mixture thereof.

Gradient elution, where the proportion of the organic solvent is increased during the analytical run, is essential. This technique allows for the elution of a wide range of compounds with varying polarities, ensuring that more retained impurities are eluted in a reasonable time with good peak symmetry. For instance, a method developed for alkyl amine impurities in Colesevelam Hydrochloride tablets utilized a gradient pump mode with a mobile phase consisting of aqueous trifluoroacetic acid, acetonitrile, and methanol.

Another strategy involves using buffered mobile phases. A UPLC method for determining bile acids in the presence of Colesevelam employed a gradient mixture of an aqueous mobile phase containing 0.02 M tetrabutylammonium (B224687) phosphate (B84403) (pH 7.5) and acetonitrile as the organic modifier. nih.gov While this method was for a different analyte, it highlights the use of ion-pairing reagents and buffered conditions to achieve separation for compounds interacting with Colesevelam.

Table 1: Example HPLC Mobile Phase Compositions for Colesevelam-Related Impurities

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Column TypeReference
Alkyl Amine ImpuritiesAqueous Trifluoroacetic Acid (1.0 mL/L)Acetonitrile and MethanolC18
Bile Acids (in presence of Colesevelam)0.02 M Tetrabutylammonium Phosphate (pH 7.5)AcetonitrileC18 nih.gov

Gas Chromatography (GC)

Direct analysis of the this compound, a non-volatile quaternary ammonium salt, by Gas Chromatography (GC) is not feasible. GC requires analytes to be volatile and thermally stable, conditions which the Methoxyquat impurity does not meet. However, GC is a critical technique for analyzing other potential volatile or semi-volatile impurities that may be present in the Colesevelam drug substance, such as residual solvents or precursors.

Headspace Gas Chromatography (HS-GC) for Volatile Species

Headspace Gas Chromatography (HS-GC) is the standard technique for the determination of volatile species within a non-volatile sample matrix. In this method, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this gas is then injected into the GC system for analysis. This technique effectively separates volatile analytes from the non-volatile API, preventing contamination of the GC system and minimizing matrix effects. HS-GC is routinely used for the analysis of residual solvents in pharmaceutical products and could be applied to detect any volatile precursors or by-products related to the synthesis of the Methoxyquat impurity.

Column Selection and Carrier Gas Optimization

For the analysis of potential genotoxic impurities (PGIs) in Colesevelam, specific GC methods have been developed that provide a blueprint for column and gas selection. Research has shown that a capillary column with a mid-polar stationary phase is effective for separating polar analytes.

A robust GC-MS method for determining 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626) in Colesevelam hydrochloride utilized a DB-624 column (30 m x 0.32 mm, 1.8 µm film thickness). nih.govresearchgate.net This column has a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane, which is well-suited for separating a broad range of volatile organic compounds. nih.govresearchgate.net An RTX-624 column has also been used effectively for similar impurities. researchgate.net

Helium is frequently chosen as the carrier gas due to its efficiency and inertness. nih.govresearchgate.net Optimization of the carrier gas flow rate and the oven temperature program is crucial to achieve the best chromatographic resolution and analysis time.

Table 2: Example GC Conditions for Impurity Analysis in Colesevelam

ParameterConditionAnalyteReference
ColumnDB-624 (30 m x 0.32 mm, 1.8 µm)1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol nih.govresearchgate.net
Carrier GasHelium1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol nih.govresearchgate.net
DetectorMass Spectrometer (MS)Genotoxic Impurities nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of pharmaceutical impurities, offering unparalleled sensitivity and specificity, especially for compounds that are challenging to detect by other means. For the this compound, which is non-volatile and lacks a chromophore, MS is the most powerful analytical technique for both definitive identification and trace-level quantification.

The permanent positive charge of the quaternary ammonium group makes it particularly amenable to analysis by mass spectrometry using soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode. ESI allows the direct analysis of polar, ionic, and non-volatile molecules from a liquid stream, making it a perfect match for HPLC.

Hyphenated Techniques

The true power of modern analytical chemistry lies in hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for the analysis of the this compound. An LC-MS method has been successfully developed and validated for other quaternary amine impurities (Bromoquat, Decylaminoquat) in Colesevelam tablets. In that method, separation was achieved on a C18 column, and detection was performed using an MS with an ESI source in positive ion and selected ion monitoring (SIM) mode. The SIM mode enhances sensitivity and selectivity by monitoring only for the specific mass-to-charge ratio (m/z) of the target impurity, allowing for quantification at very low levels (e.g., 0.02%). This approach is directly applicable to the Methoxyquat impurity. High-resolution mass spectrometry (HRMS) can also be used for unambiguous identification by providing a highly accurate mass measurement, which helps in confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): As previously noted, while not suitable for the parent impurity, GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities. Validated GC-MS methods are used to quantify potential genotoxic impurities in the Colesevelam drug substance, demonstrating the technique's ability to reach the low parts-per-million (ppm) levels required for such compounds. nih.govresearchgate.net

The strategic application of these hyphenated techniques is essential for a comprehensive impurity profile of Colesevelam, ensuring that both non-volatile ionic species like the Methoxyquat impurity and potential volatile precursors are adequately controlled.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown compound like the this compound. Unlike nominal mass measurements, HRMS can distinguish between ions with very similar masses, aiding in the unambiguous identification of impurities. nih.gov

By comparing the experimentally measured accurate mass with theoretical masses of potential chemical formulas, the elemental composition of the impurity can be confidently assigned. This information, combined with fragmentation data from tandem MS, is a powerful strategy for impurity elucidation. nih.gov Techniques like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry are commonly used for HRMS. wikipedia.org

Ionization Techniques (e.g., Electrospray Ionization - ESI)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of the this compound. Electrospray Ionization (ESI) is the most suitable method for this purpose as it is a soft ionization technique capable of generating gas-phase ions from polar, non-volatile, and charged molecules directly from a liquid solution. nih.gov

Since the Methoxyquat impurity is a quaternary ammonium compound, it carries a permanent positive charge and is readily detected using positive-ion ESI ([+]ESI). researchgate.net The analysis of Colesevelam impurities has been successfully performed using ESI in positive ion mode for quantification. Interestingly, studies have also shown that using mobile phase modifiers like trifluoroacetic acid can produce characteristic ion clusters in negative-ion ESI, which can help to unequivocally identify quaternary ammonium cations. acs.org

Selected Ion Monitoring (SIM) for Trace Analysis

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of an analysis. wikipedia.org Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the ions of the target analytes. wikipedia.org

This approach is highly effective for trace analysis, as it increases the signal-to-noise ratio by spending more time detecting the ions of interest. sepscience.com SIM mode has been successfully employed in both LC-MS and GC-MS methods for the quantification of impurities in Colesevelam at very low levels. nih.gov For the Methoxyquat impurity, monitoring its specific molecular ion would allow for its detection at levels far below what would be possible in a full-scan mode. The method has been shown to be capable of detecting impurities at levels of 0.02% with respect to the sample concentration.

Spectroscopic Techniques for Structural Elucidation

While mass spectrometry provides information on molecular weight and elemental composition, spectroscopic techniques are indispensable for the complete structural elucidation of an impurity. intertek.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly 1H and 13C NMR, is a powerful tool for confirming the exact structure of the Methoxyquat impurity. It provides information about the chemical environment of each proton and carbon atom, allowing for the mapping of the molecule's carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC) can further establish the connectivity between atoms. intertek.comsemanticscholar.org

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. mdpi.com For the Methoxyquat impurity, IR or Raman spectroscopy could confirm the presence of C-H bonds in the alkyl chain, C-O bonds of the methoxy (B1213986) group, and vibrations associated with the quaternary ammonium center. mdpi.comresearchgate.net

The combination of data from these diverse spectroscopic and spectrometric techniques allows for a comprehensive and unambiguous characterization of the this compound, ensuring the quality and safety of the final drug product. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural elucidation and quantitative analysis of organic molecules, including pharmaceutical impurities. pharmaffiliates.com Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it invaluable for both qualitative and quantitative assessments. rssl.com

One-dimensional (1D) NMR provides fundamental structural information. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular structure of the this compound, identified as 6-methoxy-N,N,N-trimethylhexan-1-aminium.

¹H NMR: A ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For the Methoxyquat impurity, characteristic signals corresponding to the methoxy group, the N-trimethylammonium group, and the aliphatic hexyl chain would be expected. The integration of these signals provides the ratio of protons in each environment.

¹³C NMR: A ¹³C NMR spectrum shows the number of non-equivalent carbon atoms. For the Methoxyquat impurity, distinct signals would be observed for the carbon of the methoxy group, the carbons of the N-trimethylammonium group, and each of the six carbons in the hexyl chain.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the this compound based on its structure and typical values for similar functional groups. researchgate.netresearchgate.netsigmaaldrich.com

AssignmentExpected ¹H Chemical Shift (ppm)Expected MultiplicityExpected ¹³C Chemical Shift (ppm)
N⁺-(CH₃)₃~3.1Singlet (s)~53
N⁺-CH₂-~3.3Triplet (t)~66
-O-CH₃~3.3Singlet (s)~59
-O-CH₂-~3.4Triplet (t)~72
Methylene (B1212753) Chain (-CH₂-)~1.3 - 1.7Multiplets (m)~22 - 32

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds (²JHH, ³JHH). For the Methoxyquat impurity, COSY would show correlations between the adjacent methylene (-CH₂-) groups of the hexyl chain, confirming their sequence. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. uobasrah.edu.iq This technique would be used to definitively assign each proton signal to its corresponding carbon in the Methoxyquat structure, such as linking the N⁺-CH₂ proton signal to the N⁺-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. uobasrah.edu.iq This is crucial for identifying quaternary carbons (which have no attached protons) and piecing together the molecular skeleton. For instance, HMBC would show correlations from the N⁺-(CH₃)₃ protons to the quaternary nitrogen-bound carbon and the adjacent methylene carbon, confirming the structure of the head group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis, although for a flexible aliphatic chain like that in the Methoxyquat impurity, its applications might be more limited to confirming proximity within specific conformers.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. rssl.comyoutube.commanufacturingchemist.com The signal area in a ¹H NMR spectrum is directly proportional to the molar concentration of the nuclei generating the signal. rssl.com

The purity of the this compound can be determined with high accuracy using an internal standard with a known purity. The process involves:

Accurately weighing the sample containing the impurity and a certified internal standard (e.g., maleic acid, dimethyl sulfone).

Dissolving the mixture in a suitable deuterated solvent.

Acquiring a ¹H NMR spectrum under conditions that ensure full relaxation of all protons, which is critical for accurate integration.

Integrating a well-resolved signal from the analyte and a signal from the internal standard.

Calculating the purity using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

SymbolDescription
I_analyte, I_std Integral values for the analyte and standard signals
N_analyte, N_std Number of protons for the integrated analyte and standard signals
MW_analyte, MW_std Molecular weights of the analyte and standard
m_analyte, m_std Masses of the analyte and standard
P_std Purity of the internal standard

This technique is particularly advantageous as it is rapid, requires minimal sample preparation, and can be validated to meet regulatory requirements for accuracy and precision. youtube.commanufacturingchemist.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. The this compound would exhibit characteristic absorption bands corresponding to its structural features. While IR is primarily a qualitative technique for structural confirmation, it can be used quantitatively if properly calibrated.

The table below lists the expected characteristic IR absorption bands for the key functional groups present in the impurity. mendeley.comspectrabase.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretching2850 - 3000
C-H (Aliphatic)Bending1350 - 1470
C-O (Ether)Stretching1070 - 1150
C-N (Quaternary Amine)Stretching/Bending900 - 1000

Analytical Method Validation for Impurity Analysis

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. nih.gov For quantifying the this compound, the chosen analytical method (e.g., qNMR) must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. acs.org The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. For qNMR, this is demonstrated by identifying a unique, well-resolved signal for the impurity.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship between concentration and signal response should be established.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the impurity (spiked sample) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, pulse delays in NMR), providing an indication of its reliability during normal usage.

Validation ensures that the analytical method for the this compound is reliable, reproducible, and accurate for routine quality control testing. nih.govresearchgate.net

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For the analysis of this compound, the specificity of the chromatographic method is established by demonstrating that there is no interference from the blank, placebo (excipients), the active pharmaceutical ingredient (API), or other known related substances at the retention time of the methoxyquat impurity peak.

To confirm this, solutions of the blank, placebo, a standard solution of this compound, and a spiked sample solution (API spiked with the impurity and other related substances) are injected into the chromatograph. The resulting chromatograms are then compared. The method is deemed specific if the peak for this compound is well-resolved from all other peaks, with a resolution of greater than 2 being a common acceptance criterion. In a typical LC-MS method, the specificity is further enhanced by using Selected Ion Monitoring (SIM) mode, which ensures that only the ions corresponding to the specific mass-to-charge ratio of the this compound are detected and quantified.

Linearity and Calibration Curve Establishment

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of at least five concentrations of the impurity standard, ranging from the Limit of Quantification (LOQ) to approximately 150% or 200% of the target concentration.

A calibration curve is then constructed by plotting the peak area response against the corresponding concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be greater than 0.998. The slope and y-intercept of the regression line are also important parameters derived from the calibration curve.

Table 1: Linearity of Peak Response for a Structurally Similar Quaternary Amine Impurity

Concentration (µg/mL) Peak Area (Counts)
0.5 3,332,115
1.0 6,789,450
1.5 10,150,200
2.0 13,540,800

This table presents representative data for a structurally analogous quaternary amine impurity to illustrate a typical linearity study.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are often determined based on the standard deviation of the response and the slope of the calibration curve, as per the following formulas recommended by the International Council for Harmonisation (ICH):

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often from the y-intercepts of regression lines or the standard deviation of blank measurements)

S = the slope of the calibration curve

For methods analyzing trace-level impurities like this compound, a high degree of sensitivity is crucial. A validated LC-MS method can achieve an LOQ as low as 0.02% with respect to the sample concentration.

Table 2: Representative LOD and LOQ Values

Parameter Value
Limit of Detection (LOD) ~0.05 ppm

Note: These are illustrative values for a sensitive analytical method.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by performing recovery studies. A known amount of the this compound standard is added (spiked) to a sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The samples are then analyzed, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are usually within the range of 80% to 120%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at three levels: repeatability (system precision), intermediate precision (ruggedness), and reproducibility.

System Precision: Assesses the performance of the analytical system by making repeated injections of the same standard solution. A low %RSD (typically less than 5%) indicates good system precision.

Method Precision (Repeatability): Involves multiple preparations of the same sample to assess the variability introduced by the sample preparation procedure.

Intermediate Precision (Ruggedness): Evaluates the effect of random events on the precision of the analytical procedure, such as performing the analysis on different days, by different analysts, or using different equipment.

Table 3: Accuracy Data from a Spiked Recovery Study

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 0.75 0.75 100.0
100% 1.50 1.62 107.9

This table showcases typical recovery results for a related impurity, demonstrating the method's accuracy.

Table 4: System Precision Data

Injection No. Peak Area of a Related Quat Impurity (Counts)
1 10,162,951
2 10,758,943
3 10,657,246
4 10,822,223
5 10,657,543
6 10,925,826
Mean 10,664,122
SD 242,809.6

| %RSD | 2.28% |

This table is based on data for a structurally similar impurity and demonstrates acceptable system precision.

Robustness and Ruggedness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This provides an indication of the method's reliability during normal usage. For an HPLC or LC-MS method, these variations can include:

Changes in the pH of the mobile phase.

Variations in the mobile phase composition.

Different column temperatures.

Different flow rates.

Columns from different batches or manufacturers.

The robustness is assessed by observing the impact of these changes on the analytical results, such as peak resolution, retention time, and quantification. The method is considered robust if the results remain within the acceptance criteria despite these small variations.

Ruggedness, often considered a part of intermediate precision, is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com The evaluation of ruggedness ensures that the method is transferable and can be performed reliably in different settings. The %RSD between the results obtained under different conditions is calculated to determine the ruggedness of the method.

Future Directions in Colesevelam Methoxyquat Impurity Research

Development of Novel High-Throughput Analytical Methodologies

The demand for faster and more efficient analytical methods in the pharmaceutical industry is driven by the need to screen large numbers of samples during process development and quality control. routledge.com Future research will focus on developing high-throughput screening (HTS) methods specifically tailored for the detection and quantification of the Colesevelam Methoxyquat Impurity.

Advancements in liquid chromatography and mass spectrometry are at the forefront of this effort. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offer significant improvements in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC). biomedres.us The hyphenation of chromatographic systems with advanced spectrometric detectors, such as Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS), allows for rapid and sensitive analysis, which is crucial for trace-level impurity detection. biomedres.us

Future methodologies may also incorporate innovations in sample preparation, such as automated solid-phase extraction (SPE) or magnetic solid-phase extraction (MSPE), to streamline the workflow and enhance sensitivity, particularly for complex sample matrices. mdpi.com The development of such integrated systems will be essential for creating robust, high-throughput analytical platforms for routine monitoring of the Methoxyquat impurity.

TechniquePotential ThroughputKey Advantages for Impurity AnalysisRelevant Findings
UPLC-MS/MS HighIncreased speed, resolution, and sensitivity; suitable for quantifying known impurities at trace levels.Offers significant reduction in analysis time compared to conventional HPLC, enabling faster batch release. biomedres.us
LC-Q-TOF-HRMS Medium to HighProvides high mass accuracy for confident identification of unknown impurities and characterization.Enables differentiation between isobaric compounds, crucial for complex impurity profiles. biomedres.us
Supercritical Fluid Chromatography (SFC) HighUtilizes environmentally friendly solvents (supercritical CO2); offers unique selectivity for certain compounds.Can be a green alternative to normal-phase HPLC for separating polar and chiral compounds. biomedres.us
Automated SPE-LC HighReduces manual sample handling, improves reproducibility, and allows for online sample concentration.Enhances detection of trace-level impurities by pre-concentrating the analyte before injection. mdpi.com

In Silico Modeling for Predicting Impurity Formation

In silico, or computational, modeling is becoming an indispensable tool in pharmaceutical development for predicting potential impurities, thereby saving significant time and resources. nih.gov Future research will apply these predictive tools to the this compound to understand its formation pathways and potential for genotoxicity.

Two primary types of in silico models are recommended by guidelines such as ICH M7: statistical-based and expert rule-based systems. nih.gov

Statistical-based (Q)SAR models use algorithms to correlate chemical structures with toxicological endpoints based on large datasets.

Expert rule-based systems rely on known chemical rules and mechanistic knowledge to identify structural alerts that may indicate reactivity or toxicity.

By applying these complementary models, researchers can predict the likelihood of the Methoxyquat impurity forming under various synthetic or degradation conditions. nih.gov Furthermore, in silico tools can be used to model reaction kinetics and degradation pathways, providing insights that can guide the optimization of the manufacturing process to minimize impurity formation. researchgate.net The integration of machine learning with mechanistic pharmacokinetic (PK) modeling is also an emerging area that could predict the behavior of impurities in vivo. biorxiv.org

Green Chemistry Approaches to Impurity Mitigation in Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve process safety and efficiency. rsc.orgmdpi.com Future research will focus on applying these principles to the synthesis of Colesevelam to prevent or minimize the formation of the Methoxyquat impurity from the outset.

Key green chemistry strategies that could be investigated include:

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids can alter reaction pathways and potentially reduce the formation of unwanted byproducts. ijpsjournal.comjddhs.com

Biocatalysis: Employing enzymes as catalysts can offer high selectivity and specificity under mild reaction conditions, which can prevent the side reactions that lead to impurity generation. jddhs.comjocpr.com

Energy-Efficient Synthesis: Techniques like microwave-assisted organic synthesis (MAOS) can accelerate reaction rates and improve yields, often leading to cleaner reaction profiles with fewer impurities. mdpi.comijpsjournal.com

Renewable Feedstocks: Investigating the use of bio-based starting materials could provide alternative synthetic routes that are inherently less prone to forming the Methoxyquat impurity. ijpsjournal.com

By redesigning the synthesis with these principles, it may be possible to create a more sustainable and efficient process that inherently controls the levels of critical impurities.

Advanced Material Science for Impurity Adsorption and Removal

While preventing impurity formation is ideal, effective removal methods are also crucial. Advanced material science offers promising avenues for developing highly selective adsorbents for the this compound. Research in this area will focus on designing and fabricating materials with tailored properties for targeted impurity capture.

Potential materials for investigation include:

Metal-Organic Frameworks (MOFs): These are highly porous materials with a large surface area and tunable structures, making them excellent candidates for selective adsorption. nih.gov

Modified Activated Carbon and Biochar: These materials can be functionalized to enhance their affinity for specific chemical structures, such as the quaternary ammonium (B1175870) group in the Methoxyquat impurity. mdpi.com

Zeolites and Polymer Composites: The well-defined pore structures of zeolites can be exploited for size-selective separation, while polymer composites can be designed with specific functional groups for targeted binding. researchgate.net

Magnetic Nanoparticles: Functionalized magnetic nanoparticles can be used for rapid and efficient removal of impurities from solution, followed by simple magnetic separation. routledge.comtaylorfrancis.com

Adsorbent MaterialMechanism of ActionPotential for Methoxyquat Impurity Removal
Metal-Organic Frameworks (MOFs) High surface area, tunable pore size, π-π stacking, electrostatic interactions.Can be designed with specific pore chemistry to selectively trap the quaternary ammonium structure of the impurity. nih.gov
Functionalized Activated Carbon Adsorption via hydrophobic and electrostatic interactions. Surface functional groups can be added.Surface modification could enhance selectivity towards the polar Methoxyquat impurity over the bulk polymer. mdpi.com
Zeolites Ion exchange, molecular sieving based on well-defined pore structure.The specific pore size could potentially allow the smaller impurity molecule to enter while excluding the larger Colesevelam polymer. researchgate.net
Magnetic Nanoparticles High surface area with a magnetic core for easy separation. Can be functionalized with specific ligands.Surface functionalization with groups that have a high affinity for the Methoxyquat moiety would enable targeted and efficient removal. taylorfrancis.com

Cross-Disciplinary Research on Impurity Characterization in Complex Matrices

The characterization of an impurity within a complex polymer matrix like Colesevelam presents significant analytical challenges. A cross-disciplinary approach that integrates multiple advanced analytical techniques is essential for unambiguous identification and structural elucidation. researchgate.net

Future research will require a synergistic application of various methods to fully characterize the Methoxyquat impurity. An effective workflow would involve:

Initial Detection and Separation: Using high-resolution techniques like LC-MS to detect the presence of the impurity and separate it from the main drug substance and other components. researchgate.net

Structural Elucidation: When the impurity structure cannot be determined by MS alone, isolation via preparative HPLC is necessary. researchgate.net The isolated impurity can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Advanced Hyphenated Techniques: For challenging cases, online hyphenated techniques like LC-SPE-NMR can be employed. This method allows for the direct transfer of a separated chromatographic peak to an NMR system for analysis, which is particularly useful for minor or unstable impurities. researchgate.net

This type of multidisciplinary strategy, combining expertise from separation science, mass spectrometry, and NMR spectroscopy, is critical for resolving complex analytical problems and ensuring a thorough understanding of the impurity profile. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Colesevelam Methoxyquat Impurity in drug substances?

  • Methodological Answer : High-resolution mass spectrometry (HRMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) are critical for structural elucidation. For quantification, reversed-phase liquid chromatography (RP-LC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can be employed. These methods enable precise determination of impurity profiles, particularly for trace-level impurities (e.g., ≤0.05% w/w). Validation parameters such as specificity, linearity (e.g., 1.5–200% of the target concentration), and accuracy must align with ICH Q2(R1) guidelines .

Q. How can researchers establish reliable reference standards for this compound?

  • Methodological Answer : Reference standards require thorough characterization using orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for purity assessment). Certificates of Analysis (COA) must include batch-specific data on identity, purity, and impurity profiles. Storage conditions (e.g., −20°C in amber vials) and periodic re-testing protocols (e.g., every 6 months) are essential to prevent degradation and ensure compliance with regulatory standards .

Q. What regulatory criteria govern the establishment of impurity limits for this compound in early-phase clinical trials?

  • Methodological Answer : Phase I trials require impurity limits based on (1) batch analysis data (≥3 consecutive batches) and (2) thresholds derived from animal safety studies. For genotoxic impurities, the Threshold of Toxicological Concern (TTC; 1.5 µg/day) applies. If impurity levels exceed 30% of the TTC in synthesis intermediates, they must be included in the drug substance specification .

Advanced Research Questions

Q. How can researchers validate analytical methods for trace-level detection of this compound in complex matrices?

  • Methodological Answer : Method validation should include:

  • Specificity : Demonstrate resolution from co-eluting peaks using forced degradation studies (acid/base/oxidative stress).
  • Linearity : Five-point calibration curves (e.g., 0.75–3.0 ppm) with R² ≥0.98.
  • Accuracy : Spike recovery experiments (80–120% recovery) across the linear range.
  • Robustness : Evaluate pH, column temperature, and mobile phase variations.
    Data must comply with ICH Q3A/B guidelines and include system suitability criteria (e.g., tailing factor <2) .

Q. What strategies are effective for tracking the origin of this compound during synthesis?

  • Methodological Answer : Use process analytical technology (PAT) to monitor intermediate steps. For example:

  • Reaction Pathway Analysis : Identify by-products via LC-MS/MS fragmentation patterns (e.g., m/z 863.03 for the parent ion).
  • Spectral Mapping : Compare impurity spectra with synthetic intermediates to pinpoint formation stages (e.g., alkylation or quaternization steps).
  • In Silico Tools : Predict impurity formation using software like Zeneth (Lhasa Limited) to simulate reaction pathways .

Q. How can the genotoxic potential of this compound be assessed in compliance with EMA guidelines?

  • Methodological Answer : Follow a tiered approach:

  • In Silico Assessment : Use QSAR tools (e.g., Derek Nexus) to predict mutagenicity.
  • In Vitro Assays : Conduct Ames tests (OECD 471) with and without metabolic activation.
  • Control Strategies : If genotoxicity is confirmed, implement purge factor calculations to ensure impurity levels remain below the TTC in the final drug substance .

Q. How should impurity profiling be integrated into stability studies for Colesevelam formulations?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling (0, 3, 6 months). Monitor impurity levels using validated methods and correlate degradation kinetics with Arrhenius models. Include photostability testing (ICH Q1B) to assess light-induced impurity formation. Data must justify shelf-life and storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.